Methyl 2-chloro-5-nitrobenzoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44287. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

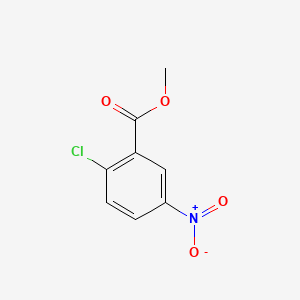

2D Structure

Eigenschaften

IUPAC Name |

methyl 2-chloro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYWZLGOWNCJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212397 | |

| Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6307-82-0 | |

| Record name | Methyl 2-chloro-5-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6307-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6307-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-5-nitrobenzoate

CAS Number: 6307-82-0

This technical guide provides a comprehensive overview of Methyl 2-chloro-5-nitrobenzoate, a key chemical intermediate in various fields of organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis protocols, reactivity, applications, and safety information.

Core Properties and Specifications

This compound is an organic compound recognized for its utility as a building block in the synthesis of more complex molecules.[1] Its structure, featuring a chlorinated and nitrated benzene (B151609) ring with a methyl ester group, provides multiple reactive sites for chemical modification.

Physicochemical Data

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 6307-82-0 | [1][2][3] |

| Molecular Formula | C₈H₆ClNO₄ | [1][3][4] |

| Molecular Weight | 215.59 g/mol | [1][3][4] |

| Appearance | White to light yellow or green powder/crystal | [2] |

| Melting Point | 67.0 to 72.0 °C | [2] |

| Purity | >95% (typically >98.0% by GC) | [1][2] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Chloro-5-nitrobenzoic Acid Methyl Ester | [2] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the esterification of its parent carboxylic acid, 2-chloro-5-nitrobenzoic acid. Several methods can be employed for this transformation.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol is adapted from a standard procedure for the esterification of a similar compound, 2-chloro-5-nitrobenzoic acid.[5]

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (e.g., 0.037 mol) in an excess of methanol (e.g., 30 ml).[5]

-

Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1.35 ml) to the solution while stirring.[5]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water.[6]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.[6]

-

Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[6][7] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[6][7]

-

Purification: Purify the resulting solid by recrystallization from a suitable solvent, such as methanol, to obtain pure this compound.[6]

Chemical Reactivity and Transformations

The functional groups on this compound—the ester, the chloro substituent, and the nitro group—offer several avenues for subsequent chemical reactions. It is a valuable intermediate in synthesizing pharmaceuticals, agrochemicals, and dyes.[1]

-

Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid, 2-chloro-5-nitrobenzoic acid, under acidic or basic conditions.

-

Amidation: The ester can react with amines to form the corresponding amides.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (aniline derivative) using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation is crucial for introducing an amino group, a key functional group in many pharmaceutical compounds.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring can be displaced by strong nucleophiles, a reaction activated by the electron-withdrawing nitro group.

Potential Reaction Pathways

Caption: Key chemical transformations of this compound.

Applications in Research and Development

This compound and its parent acid are significant precursors in medicinal chemistry and material science.[1]

-

Pharmaceutical Synthesis: It serves as an important intermediate in the synthesis of various biologically active molecules.[8] For instance, the related compound Methyl 5-chloro-2-nitrobenzoate is an intermediate in the synthesis of Tolvaptan, an oral vasopressin V2-receptor antagonist used to treat hyponatremia.[6] The parent acid is used to synthesize novel LSD1 inhibitors with antiproliferative activity and potential antibacterial compounds.[9]

-

Agrochemicals: The compound is a building block for creating new pesticides and herbicides, contributing to more effective crop protection.[1][8]

-

Dye Manufacturing: It is also utilized in the synthesis of various dyes.[1]

-

Material Science: Its reactive nature makes it suitable for use in the development of polymers and other advanced materials.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

Hazard Identification and Precautionary Measures

| Hazard Category | GHS Classification & Precautionary Statements |

| Skin Irritation | H315: Causes skin irritation.[4] P280: Wear protective gloves/protective clothing.[10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] |

| Eye Irritation | H319: Causes serious eye irritation.[4] P280: Wear eye protection/face protection.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

| Respiratory Irritation | H335: May cause respiratory irritation.[4] P261: Avoid breathing dust.[10] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10] |

Handling and Storage Recommendations

-

Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[10]

-

Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, protective gloves, and clothing to prevent skin and eye contact.[10] If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[10] Store locked up.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

References

- 1. Buy this compound (EVT-318999) | 6307-82-0 [evitachem.com]

- 2. This compound | 6307-82-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 5-chloro-2-nitrobenzoate CAS#: 51282-49-6 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-Chloro-5-nitrobenzoic acid | 2516-96-3 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Methyl 2-chloro-5-nitrobenzoate molecular weight

An In-depth Technical Guide to Methyl 2-chloro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its physicochemical properties, synthesis protocols, and applications in research and development, with a focus on its role in the synthesis of pharmacologically active molecules.

Core Properties and Data

This compound is a substituted aromatic compound widely used as a building block in organic synthesis. Its molecular structure, featuring a chlorinated and nitrated benzene (B151609) ring with a methyl ester group, makes it a versatile reagent for introducing these functionalities into more complex molecules.

Below is a summary of its key quantitative and qualitative properties.

| Property | Value | Citations |

| Molecular Weight | 215.59 g/mol | [1][2] |

| Molecular Formula | C₈H₆ClNO₄ | [1][2] |

| CAS Number | 6307-82-0 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Chloro-5-nitrobenzoic acid methyl ester | [1] |

| Physical Form | Solid | |

| Melting Point | 48-52 °C | [3] |

| InChI Key | VCYWZLGOWNCJNJ-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the esterification of its parent carboxylic acid, 2-chloro-5-nitrobenzoic acid.

Logical Workflow for Synthesis

The following diagram illustrates the typical synthesis pathway from the precursor to the final product.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 2-chloro-5-nitrobenzoic acid using methanol with an acid catalyst.

Materials:

-

2-Chloro-5-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or anhydrous Hydrogen Chloride (HCl) gas

-

Water

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitrobenzoic acid (e.g., 0.10 mol) in anhydrous methanol (e.g., 100 ml).[4]

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[5] Alternatively, bubble anhydrous hydrogen chloride gas through the mixture for several hours at room temperature.[4]

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 3-4 hours) to drive the esterification to completion.[5]

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a larger volume of water.[4]

-

Extraction: The product may precipitate as a solid or can be extracted. Triturate the aqueous mixture with hexane. Separate the organic (hexane) layer.[4]

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[4] Filter off the drying agent and remove the solvent (hexane) under reduced pressure to yield the crude this compound.[4]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to obtain a light yellow solid.

Applications in Research and Drug Development

This compound is not typically an end-product but serves as a crucial intermediate in the synthesis of more complex, high-value molecules.

-

Pharmaceutical Synthesis: The parent compound, 2-chloro-5-nitrobenzoic acid, is a versatile precursor in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs.[6] Derivatives have been synthesized and investigated as potential next-generation antibacterial agents, showing activity against strains like methicillin-resistant Staphylococcus aureus (MRSA).[7] Methyl 5-chloro-2-nitrobenzoate, an isomer of the title compound, is a known intermediate in the synthesis of Tolvaptan, an oral vasopressin V₂-receptor antagonist.[8]

-

Agrochemicals: The structural motifs present in this compound are found in various pesticides and herbicides. Its precursor is used in agrochemical formulations to enhance efficacy.[6]

-

Organic Synthesis: As a functionalized benzene derivative, it is a valuable building block. The carboxyl group can be converted into amides or other esters, while the nitro group can be reduced to an amine, opening pathways to a wide range of substituted aniline (B41778) derivatives.[5] The chlorine atom can also be substituted in nucleophilic aromatic substitution reactions.[5]

Illustrative Reaction Pathway

The diagram below shows the logical relationship of this compound as a synthetic intermediate.

Caption: Role as a versatile chemical intermediate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Causes serious eye irritation (H319).[1]

-

Causes skin irritation (H315).[1]

-

May cause respiratory irritation (H335).[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

- 1. This compound | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Methyl 5-chloro-2-nitrobenzoate CAS#: 51282-49-6 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. guidechem.com [guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-chloro-5-nitrobenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Methyl 2-chloro-5-nitrobenzoate, a key chemical intermediate in various industrial and research applications. This document outlines its chemical structure, IUPAC nomenclature, physical and chemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with a methyl ester, a chloro group, and a nitro group.

IUPAC Name: this compound[1]

Chemical Structure:

The structure consists of a benzoate (B1203000) backbone with a chlorine atom at the second position and a nitro group at the fifth position relative to the methyl ester group.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₄ | [1][2] |

| Molecular Weight | 215.59 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | 69-73 °C | [4] |

| Solubility | Soluble in methanol (B129727), insoluble in water. | [4] |

| CAS Number | 6307-82-0 | [1] |

Synthesis of this compound

This compound is primarily synthesized through the esterification of 2-chloro-5-nitrobenzoic acid. The precursor, 2-chloro-5-nitrobenzoic acid, can be prepared by the nitration of o-chlorobenzoic acid.[5][6][7]

Experimental Protocol: Synthesis of 2-chloro-5-nitrobenzoic acid

This protocol details the synthesis of the precursor acid from o-chlorobenzoic acid.

Materials:

-

o-chlorobenzoic acid

-

Concentrated sulfuric acid (100%)

-

Nitric acid (80%)

-

Ice

-

Distilled water

Procedure:

-

In a reaction vessel, stir 32 grams of pure o-chlorobenzoic acid with 160 grams of 100% sulfuric acid to form a solution.[6]

-

Cool the solution to below 0°C using an ice-salt bath.[6]

-

Prepare a nitrating mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid.[6]

-

Add the nitrating mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature is maintained below 0°C.[6]

-

After the addition is complete, allow the mixture to stand at room temperature for 10-12 hours.[6]

-

Slowly heat the reaction mixture to 60°C.[6]

-

Pour the heated mixture onto 400 grams of ice to precipitate the product.[6]

-

Filter the crude 2-chloro-5-nitrobenzoic acid and recrystallize it from boiling water to achieve a pure product.[6]

Experimental Protocol: Esterification to this compound

This protocol outlines the conversion of 2-chloro-5-nitrobenzoic acid to its methyl ester.

Materials:

-

2-chloro-5-nitrobenzoic acid

-

Methanol

-

Anhydrous solvent (e.g., toluene)

-

Polyfluoroalkanesulfonic acid catalyst

Procedure:

-

Dissolve the 2-chloro-5-nitrobenzoic acid in an inert solvent such as toluene.

-

Add the polyfluoroalkanesulfonic acid catalyst to the solution. The amount should be approximately 2-10 mol% relative to the nitrobenzoic acid.[8]

-

Add an excess of methanol (300 to 600 mol%) to the reaction mixture.[8]

-

Heat the solution to a temperature between 60°C and 120°C.[8]

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and remove the excess methanol and water formed during the reaction by distillation.

-

The crude this compound can then be purified by crystallization.

Applications in Research and Drug Development

This compound and its parent acid are valuable intermediates in the synthesis of a variety of organic molecules.[4]

-

Pharmaceuticals: They serve as precursors for the synthesis of biologically active compounds, including anti-inflammatory, analgesic, and antibacterial agents.[2][7][9] For example, derivatives of 2-chloro-5-nitrobenzoic acid have shown potential as next-generation antibacterials.[9]

-

Agrochemicals: This compound is utilized in the formulation of pesticides and herbicides.[2]

-

Dyes: It is an important intermediate in the production of various dyestuffs.[4][7]

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process from o-chlorobenzoic acid to this compound.

References

- 1. This compound | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-氯-2-硝基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 6307-82-0 [chemicalbook.com]

- 5. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]

- 9. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 2-chloro-5-nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-5-nitrobenzoate is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is crucial for process development, purification, and formulation. This guide provides an overview of the known solubility characteristics of this compound, a detailed experimental protocol for its solubility determination, and a discussion of expected solubility trends based on its chemical structure.

Qualitative Solubility Profile

General qualitative assessments indicate that this compound is soluble in methanol (B129727) and insoluble in water[1]. For analogous compounds, it has been noted that the presence of nitro and halogen substituents tends to decrease aqueous solubility while enhancing solubility in organic solvents such as dichloromethane (B109758) and ethyl acetate[2]. Another related compound, methyl 5-chloro-2-nitrobenzoate, has been described as slightly soluble in chloroform (B151607) and methanol[3].

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures has not been published. In the absence of experimental data, researchers can either perform solubility studies using the protocols outlined below or utilize predictive thermodynamic models, such as UNIFAC, to estimate solubility[4][5]. The following table provides a template for recording such experimental data.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Acetone (B3395972) | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| n-Heptane | 25 | Data not available | Data not available |

Experimental Protocol: Determination of Solubility by Gravimetric Method

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is robust and widely applicable for solid compounds.

Materials:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (a preliminary study to determine the time to reach equilibrium is recommended, typically 24-72 hours).

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the evaporation dish containing the filtrate.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Expected Solubility Trends and Molecular Interactions

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The molecule possesses both polar (nitro and ester groups) and non-polar (chlorinated benzene (B151609) ring) characteristics.

-

Polar Solvents: In polar aprotic solvents like acetone and ethyl acetate, dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected to contribute significantly to solubility. In polar protic solvents such as methanol and ethanol, hydrogen bonding between the solvent and the oxygen atoms of the nitro and ester groups can enhance solubility.

-

Non-polar Solvents: In non-polar aromatic solvents like toluene, π-π stacking interactions between the benzene rings of the solvent and the solute can promote solubility. In non-polar aliphatic solvents like n-heptane, solubility is expected to be low due to the predominance of weaker van der Waals forces.

-

Effect of Substituents: The electron-withdrawing nature of the chloro and nitro groups makes the aromatic ring electron-deficient, which can influence its interactions with different solvents.

Conclusion

While quantitative experimental data on the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides a comprehensive framework for researchers to approach this topic. The provided experimental protocol for gravimetric analysis offers a reliable method for generating this crucial data. Understanding the interplay of the compound's structural features with the properties of various organic solvents is key to predicting and controlling its solubility in practical applications. For more precise estimations in the absence of experimental work, the use of thermodynamic models should be considered.

References

- 1. This compound | 6307-82-0 [chemicalbook.com]

- 2. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]

- 3. Methyl 5-chloro-2-nitrobenzoate CAS#: 51282-49-6 [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water [benthamopenarchives.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 2-chloro-5-nitrobenzoate

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The document details the predicted spectral data, a standard experimental protocol for data acquisition, and a visual representation of the proton coupling relationships.

Chemical Structure

This compound has the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol .[1][2] The structure consists of a benzene (B151609) ring substituted with a chloro group at position 2, a nitro group at position 5, and a methyl ester group at position 1.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to show signals corresponding to the aromatic protons and the methyl protons of the ester group. The electron-withdrawing nature of the chloro and nitro groups, along with the ester moiety, significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm).[3][4]

Table 1: Predicted 1H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-6 | ~ 8.4 | d | ~ 2.5 | 1H | Proton ortho to the nitro group |

| H-4 | ~ 8.2 | dd | ~ 8.8, 2.5 | 1H | Proton between the nitro and chloro groups |

| H-3 | ~ 7.7 | d | ~ 8.8 | 1H | Proton ortho to the chloro group |

| -OCH₃ | ~ 3.9 | s | - | 3H | Methyl ester protons |

Note: The predicted chemical shifts are based on the analysis of substituent effects on the benzene ring. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency used.

Experimental Protocol for 1H NMR Spectroscopy

The following is a standard protocol for acquiring a high-resolution 1H NMR spectrum of this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. To avoid overwhelming sample signals, it is crucial to use deuterated solvents where protons have been replaced by deuterium (B1214612).[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube. TMS is used as a reference point (δ 0.00 ppm) for chemical shifts.[6]

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

3.2. Instrument Setup and Data Acquisition

The following parameters are for a typical 400 MHz NMR spectrometer.[7]

-

Locking and Shimming:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

-

-

Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Receiver Gain (RG): Set automatically by the instrument.

-

Acquisition Time (AQ): Approximately 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds. A sufficient delay is necessary to allow for full relaxation of the protons between pulses, ensuring accurate integration.[8]

-

Spectral Width (SW): A range of 0-12 ppm is generally adequate for most organic compounds.[8]

-

Temperature: Standard probe temperature (e.g., 298 K).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts, splitting patterns, and coupling constants to assign the peaks to the respective protons in the molecule.

-

Visualization of Proton Coupling

The following diagram illustrates the structure of the aromatic ring of this compound and the coupling interactions between the aromatic protons.

Caption: Aromatic proton coupling in this compound.

This guide serves as a foundational resource for the analysis of the 1H NMR spectrum of this compound, providing both theoretical predictions and practical experimental guidance.

References

- 1. This compound | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

A Technical Guide to the Spectroscopic Analysis of Methyl 2-chloro-5-nitrobenzoate

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for Methyl 2-chloro-5-nitrobenzoate, a chemical intermediate of interest in various research and development applications. This document outlines the characteristic spectral data, experimental protocols for obtaining such data, and visual workflows to aid researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Spectroscopic Data

The following sections present the key FT-IR and mass spectrometry data for this compound, organized into clear, structured tables for ease of reference and comparison.

The FT-IR spectrum of this compound, typically obtained using a KBr-pellet technique, exhibits characteristic absorption bands corresponding to its principal functional groups.[1] The expected vibrational frequencies are detailed in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H Stretch[2] |

| ~1725 | Strong | C=O Stretch (Ester) |

| 1600-1585 | Medium | C=C Stretch (Aromatic Ring)[2] |

| ~1530 | Strong | Asymmetric N-O Stretch (Nitro Group) |

| 1500-1400 | Medium | C=C Stretch (Aromatic Ring)[2] |

| ~1350 | Strong | Symmetric N-O Stretch (Nitro Group) |

| ~1250 | Strong | C-O Stretch (Ester) |

| 900-675 | Strong | C-H Out-of-Plane Bending (Aromatic)[2] |

| ~750 | Strong | C-Cl Stretch |

Note: The exact wavenumbers may vary slightly depending on the specific experimental conditions and the physical state of the sample.

Mass spectrometry of this compound is commonly performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.[1] The resulting mass spectrum displays a molecular ion peak and several characteristic fragment ions.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment of Ion |

| 215 | 26.60 | [M]⁺ (Molecular Ion)[1] |

| 217 | - | [M+2]⁺ (Isotope Peak due to ³⁷Cl) |

| 184 | 99.99 | [M - OCH₃]⁺ (Loss of a methoxy (B1213986) radical)[1] |

| 186 | 37.50 | [[M - OCH₃]+2]⁺ (Isotope Peak)[1] |

| 156 | - | [M - COOCH₃]⁺ (Loss of a methoxycarbonyl radical) |

| 75 | 34.50 | C₆H₃⁺ Fragment[1] |

| 74 | 19.30 | C₆H₂⁺ Fragment[1] |

Note: The molecular weight of this compound is approximately 215.59 g/mol .[1] The presence of a chlorine atom results in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak.

Experimental Protocols

Detailed methodologies for the FT-IR and mass spectrometric analysis of this compound are provided below. These protocols are designed to ensure the acquisition of high-quality, reproducible data.

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid samples.

-

Sample Preparation :

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation :

-

Transfer a portion of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[3]

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

This protocol outlines the general procedure for analyzing a solid organic compound using GC-MS.

-

Sample Preparation :

-

Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.[4]

-

-

Instrumentation Setup :

-

Set the appropriate GC conditions, including the injection port temperature, oven temperature program, and carrier gas flow rate.

-

Set the mass spectrometer parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.[1]

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.[5][6]

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio and detected.[5]

-

-

Data Analysis :

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.[7]

-

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows for FT-IR and mass spectrometry analysis.

Caption: Workflow for FT-IR Analysis using the KBr Pellet Method.

Caption: Workflow for GC-MS Analysis with Electron Impact Ionization.

References

- 1. This compound | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. fiveable.me [fiveable.me]

Commercial Availability and Synthetic Applications of Methyl 2-chloro-5-nitrobenzoate: A Technical Guide for Researchers

Introduction

Methyl 2-chloro-5-nitrobenzoate is a key chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its molecular structure, featuring a chlorinated and nitrated benzene (B151609) ring with a methyl ester functional group, offers a versatile platform for the development of complex organic molecules. The presence of the electron-withdrawing nitro group activates the chlorine atom for nucleophilic aromatic substitution (SNAr), making it a valuable building block for creating substituted aromatic compounds. This technical guide provides an in-depth overview of the commercial availability of this compound, along with a detailed experimental protocol for a representative synthetic application.

Commercial Availability and Suppliers

This compound is commercially available from a range of global and regional suppliers. The typical purity offered is ≥98%, with the compound being a white to light yellow crystalline powder. It is important for researchers to consult the suppliers' certificates of analysis for lot-specific details on purity and impurity profiles.

Below is a summary of some of the key suppliers and their product specifications. Note that the CAS number for this compound is 16588-16-4; however, it is often listed by suppliers under the CAS number of its isomer, 6307-82-0.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| TCI America | This compound | 6307-82-0 | >98.0% (GC) | 5g, 25g[1] |

| Sigma-Aldrich | 2-CHLORO-5-NITRO-BENZOIC ACID METHYL ESTER | 6307-82-0 | - | 250mg |

| Santa Cruz Biotechnology | This compound | 6307-82-0 | - | Inquire |

| ChemicalBook | This compound | 6307-82-0 | 99% | Inquire[2] |

| Chem-Impex | 2-Chloro-5-nitrobenzoic acid* | 2516-96-3 | ≥99.5% (HPLC) | Inquire[3] |

Note: Chem-Impex lists the precursor acid. Esterification would be required.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below, based on data from various chemical databases.

| Property | Value |

| Molecular Formula | C₈H₆ClNO₄[4] |

| Molecular Weight | 215.59 g/mol [4] |

| Melting Point | 69-73 °C (lit.)[2] |

| Appearance | White to light yellow to green powder to crystal |

| Solubility | Soluble in methanol. Insoluble in water.[2] |

Synthetic Applications: Nucleophilic Aromatic Substitution

The primary utility of this compound in organic synthesis lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group, positioned para to the chloro substituent, strongly activates the aromatic ring towards attack by nucleophiles. This allows for the displacement of the chloride leaving group, providing a facile route to a variety of substituted benzoate (B1203000) derivatives. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates.

Experimental Protocol: Synthesis of a Substituted N-Phenylanthranilic Acid Derivative

The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction involving a chloronitrobenzoate ester with an amine. While this specific example uses a related isomer, the principles and procedures are directly applicable to this compound. This reaction is a key step in the synthesis of various pharmaceutical intermediates.

Reaction Scheme:

References

An In-depth Technical Guide to the Key Chemical Reactions of Methyl 2-chloro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-chloro-5-nitrobenzoate is a versatile trifunctional chemical intermediate of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its reactivity is primarily dictated by the three distinct functional groups present on the benzene (B151609) ring: a methyl ester, a chloro group, and a nitro group. This guide provides a detailed exploration of the principal chemical transformations involving this compound, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate its application in research and development.

Core Reactivity

The chemical behavior of this compound is characterized by three main types of reactions:

-

Nucleophilic Aromatic Substitution (SNAr) at the C-2 position, activated by the electron-withdrawing nitro group.

-

Reduction of the Nitro Group at the C-5 position to an amino group, a key transformation for introducing nitrogen-containing functionalities.

-

Hydrolysis of the Methyl Ester to the corresponding carboxylic acid, enabling further derivatization.

These reactions can be performed selectively, often in a specific sequence, to achieve a desired molecular architecture.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group para to the chloro substituent makes the aromatic ring susceptible to nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, a cornerstone of its utility in synthesis.

Reaction with Amines

A common and synthetically valuable SNAr reaction is the displacement of the chloride with primary or secondary amines to form N-substituted 5-nitroanthranilate (B1242031) derivatives.

Experimental Protocol: Reaction with a Primary Amine

A general procedure for the reaction of this compound with a primary amine is as follows:

-

Materials:

-

This compound (1.0 equiv)

-

Primary amine (e.g., benzylamine) (1.1-1.5 equiv)

-

Base (e.g., Potassium Carbonate, K2CO3) (1.5-2.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

-

-

Procedure:

-

To a solution of this compound in the chosen solvent, add the primary amine and the base.

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-substituted methyl 2-amino-5-nitrobenzoate derivative.

-

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | K2CO3 | DMF | 80 | 4 | >90 (typical) |

| Piperidine | - | Ethanol | Reflux | 6 | >95 (typical for analogous substrates)[1] |

| Various Arylamines | K2CO3 | Superheated Water | 150-190 | 2-3 | Good yields (for the corresponding carboxylic acid) |

Caption: SNAr reaction with an amine.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding Methyl 5-amino-2-chlorobenzoate. This transformation is pivotal for subsequent reactions, such as diazotization or amide bond formation. Common methods for this reduction include catalytic hydrogenation and the use of metals in acidic media.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.

Experimental Protocol: Catalytic Hydrogenation

-

Materials:

-

This compound (1.0 equiv)

-

10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd)

-

Methanol (B129727) or Ethanol

-

Hydrogen gas (H2)

-

-

Procedure:

-

In a suitable pressure vessel, dissolve this compound in the alcohol solvent.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the reaction vessel and purge with an inert gas (e.g., Nitrogen or Argon).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).

-

Carefully vent the hydrogen and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

-

Metal-Mediated Reduction

Reduction using a metal, such as iron or tin(II) chloride, in an acidic medium is a classic and robust alternative.

Experimental Protocol: Reduction with Iron and Acetic Acid

-

Materials:

-

This compound (1.0 equiv)

-

Iron powder (5 equiv)

-

Glacial Acetic Acid

-

Ethanol/Water solvent mixture

-

-

Procedure:

-

To a stirred mixture of this compound in the ethanol/water solvent, add iron powder.

-

Heat the mixture to reflux and add glacial acetic acid portion-wise.

-

Continue refluxing and monitor the reaction by TLC.

-

Upon completion, cool the mixture and filter through Celite® to remove the iron salts.

-

Concentrate the filtrate and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the desired amine.

-

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Catalytic Hydrogenation | H2, 10% Pd/C | Methanol | Room Temperature | 2-12 | >95 |

| Metal-Mediated | Fe, Acetic Acid | Ethanol/Water | Reflux | 1-3 | >90 (typical) |

| Metal Salt | SnCl2·2H2O | Ethanol | 50-70 | 1-3 | 88-97 (for analogous substrates) |

Caption: Methods for nitro group reduction.

Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid, under either acidic or basic conditions. This provides a handle for forming amides, acid chlorides, or other carboxylic acid derivatives.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is a common and often irreversible method.

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Materials:

-

This compound (1.0 equiv)

-

Sodium Hydroxide (B78521) (NaOH) (2.0 equiv)

-

Water/Methanol co-solvent

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve this compound in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux.

-

Monitor the reaction by TLC until the ester is consumed (typically 1-3 hours).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl until the pH is ~1-2.

-

The carboxylic acid will precipitate out of solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

| Condition | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Basic | NaOH | Water/Methanol | Reflux | 1-3 | 90-96 (for analogous substrates)[2] |

| Acidic | H2SO4 | Water | Reflux | 4-8 | >90 (typical) |

Caption: Base-catalyzed ester hydrolysis.

Application in Pharmaceutical Synthesis: A Workflow Example

This compound and its derivatives are valuable intermediates in drug development. For instance, a related compound, methyl 5-chloro-2-nitrobenzoate, is an intermediate in the synthesis of the vasopressin V2-receptor antagonist, tolvaptan.[3] The following diagram illustrates a hypothetical synthetic workflow where the key reactions of this compound are utilized to build a more complex molecular scaffold.

Caption: Synthetic workflow utilizing key reactions.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. A thorough understanding of its key chemical reactions—nucleophilic aromatic substitution, nitro group reduction, and ester hydrolysis—is essential for its effective utilization in the synthesis of complex organic molecules. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage the reactivity of this important intermediate in their synthetic endeavors. The ability to selectively manipulate its functional groups opens up a wide range of possibilities for the construction of novel compounds with potential applications in medicine and materials science.

References

The Strategic Role of Methyl 2-chloro-5-nitrobenzoate as a Cornerstone in Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-chloro-5-nitrobenzoate is a pivotal intermediate in organic synthesis, serving as a versatile building block for a wide array of complex molecules. Its value lies in the strategic placement of three distinct functional groups—a methyl ester, a chloro group, and a nitro group—on an aromatic scaffold. This unique arrangement allows for a series of selective chemical transformations, making it an indispensable precursor in the pharmaceutical, agrochemical, and materials science industries.[1][2] The electron-withdrawing nature of the nitro group, in particular, significantly influences the reactivity of the aromatic ring, providing a handle for diverse synthetic manipulations.[1] This guide provides a comprehensive overview of the key applications, experimental protocols, and synthetic pathways involving this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClNO₄ | [3][4] |

| Molecular Weight | 215.59 g/mol | [3][4] |

| CAS Number | 6307-82-0 | [3][4] |

| Appearance | Light yellow to beige-brown solid powder | [5] |

| Melting Point | 48-52 °C | |

| Purity | ≥ 97% |

Core Synthetic Transformations

The synthetic utility of this compound is primarily centered on the selective modification of its functional groups. The following transformations are fundamental to its role as a versatile intermediate.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is the most critical transformation, yielding Methyl 2-chloro-5-aminobenzoate. This amine serves as a nucleophile and a precursor for diazotization reactions, opening up a vast landscape of subsequent chemical modifications.

Two primary methods are employed for this reduction:

-

Catalytic Hydrogenation: This method is often favored for its clean reaction profile and high yields. Palladium on carbon (Pd/C) is a commonly used catalyst.[1]

-

Metal-Mediated Reduction: Reagents like tin(II) chloride (SnCl₂) in an acidic medium or iron powder with ammonium (B1175870) chloride offer effective alternatives, especially when other functional groups in the molecule are sensitive to catalytic hydrogenation conditions.[1]

| Method | Reagents | Typical Yield | Advantages |

| Catalytic Hydrogenation | H₂, Pd/C | High | Clean reaction, high yields |

| Metal-Mediated Reduction | SnCl₂, HCl or Fe, NH₄Cl | 85-95% | Good for substrates sensitive to hydrogenation |

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group activates the chlorine atom for nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles at the C2 position, including amines and alkoxides, to generate diverse molecular scaffolds.

Hydrolysis of the Methyl Ester

The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield 2-chloro-5-nitrobenzoic acid.[6] This carboxylic acid is a key intermediate itself, enabling the formation of amides, esters, and acid chlorides.[5] It is a precursor for various pharmaceuticals, agrochemicals, and dyes.[2]

Applications in Synthesis

The derivatives of this compound are instrumental in the synthesis of a range of commercially important products.

Pharmaceutical Industry

This intermediate is a key starting material for numerous active pharmaceutical ingredients (APIs).

-

Tolvaptan: Methyl 5-chloro-2-nitrobenzoate, an isomer of the title compound, is a known intermediate in the synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist.[7]

-

Tipifarnib Analogues: The amino derivative, Methyl 2-chloro-5-aminobenzoate, is crucial for synthesizing analogues of Tipifarnib, a farnesyltransferase inhibitor investigated for its anticancer properties.[1]

-

Enzyme Inhibitors: The parent acid, 2-chloro-5-nitrobenzoic acid, is used to synthesize substituted phenyl oxazoles as novel inhibitors of lysine-specific demethylase 1 (LSD1) and inhibitors for cathepsin L, both of which have implications in cancer therapy.[8][9]

-

Antibacterial Agents: The derivative 2-Amino-5-chlorobenzoic acid is an intermediate in the production of the antibacterial drug Chlorquinaldol.[10]

Agrochemical Industry

Derivatives of this compound are used in the production of modern crop protection agents.

-

Herbicides: While not a direct precursor, related substituted nitrobenzoic acids are fundamental in manufacturing potent herbicides like Fomesafen and Saflufenacil.[11] The synthetic strategies employed are analogous to the transformations of this compound.

Key Synthetic Pathways

The following diagram illustrates the central role of this compound and its primary transformations, which lead to a variety of functionalized intermediates.

Caption: Synthetic utility of this compound.

Detailed Experimental Protocols

The following protocols are representative examples of the key transformations involving this compound and its parent acid.

Protocol 1: Synthesis of this compound from 2-chloro-5-nitrobenzoic acid

This procedure describes the esterification of the parent carboxylic acid.

-

Materials: 2-chloro-5-nitrobenzoic acid, Methanol (B129727) (anhydrous), Hydrogen chloride gas (anhydrous).

-

Procedure:

-

Dissolve 2-chloro-5-nitrobenzoic acid (0.10 mol) in anhydrous methanol (100 ml).

-

Bubble anhydrous hydrogen chloride gas into the solution for 4 hours at room temperature.

-

Pour the reaction mixture into water.

-

Triturate the aqueous mixture with hexane (B92381).

-

Decant the hexane layer, dry it over anhydrous magnesium sulfate (B86663) (MgSO₄), and remove the solvent under vacuum to yield this compound.[12]

-

Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride

This protocol details the conversion of a related nitrobenzoate to its corresponding aminobenzoate, a method applicable to this compound.

-

Materials: Methyl 2,4-dimethyl-5-nitrobenzoate (or this compound), Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Concentrated hydrochloric acid (HCl).

-

Procedure:

-

In a round-bottom flask, dissolve the nitro compound (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (3.0 eq) to the solution.

-

Slowly add concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude amine.[1]

-

-

Typical Yield: 85-95%.[1]

Protocol 3: Hydrolysis of Methyl m-nitrobenzoate

This procedure for a related compound illustrates the general method for ester hydrolysis.

-

Materials: Methyl m-nitrobenzoate, Sodium hydroxide (B78521) (NaOH), Water, Concentrated hydrochloric acid (HCl).

-

Procedure:

-

In a round-bottom flask with a reflux condenser, place a solution of sodium hydroxide (2.0 eq) in water.

-

Add the methyl nitrobenzoate (1.0 eq).

-

Heat the mixture to boiling for 5-10 minutes until saponification is complete (the ester layer disappears).[13]

-

Dilute the reaction mixture with an equal volume of water and cool.

-

Pour the cooled solution into concentrated hydrochloric acid with stirring.[13]

-

Cool the solution to room temperature to allow the m-nitrobenzoic acid to precipitate.

-

Filter the product via suction, wash with cold water, and dry.[13]

-

-

Yield: 90-96% (crude).[13]

Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates a typical workflow for the synthesis of a pharmaceutical intermediate, starting from a derivative of the title compound.

Caption: Synthesis of a key benzophenone intermediate.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. quora.com [quora.com]

- 7. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-5-nitrobenzoic acid | 2516-96-3 [chemicalbook.com]

- 9. Buy 2-Chloro-5-nitrobenzoic acid | 2516-96-3 [smolecule.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-chloro-5-nitrobenzoate

Introduction

Methyl 2-chloro-5-nitrobenzoate is a significant intermediate in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[1] Its synthesis from 2-chloro-5-nitrobenzoic acid is a fundamental esterification reaction. These notes provide detailed protocols for two common and effective methods for this conversion, aimed at researchers and professionals in drug development and chemical synthesis.

Physicochemical Data of Reactant and Product

A summary of the key physical and chemical properties of the starting material and the desired product is presented below for easy reference.

| Property | 2-chloro-5-nitrobenzoic acid | This compound |

| Molecular Formula | C₇H₄ClNO₄[2] | C₈H₆ClNO₄[3] |

| Molecular Weight | 201.57 g/mol [4] | 215.59 g/mol [3] |

| Melting Point | 164-165 °C | 69-73 °C[1] |

| Appearance | Pale yellow crystalline solid[2] | Light yellow solid |

| Solubility | Soluble in ethanol (B145695) and acetone[2] | Soluble in methanol (B129727), insoluble in water[1] |

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below: Fischer Esterification and a two-step process via an acyl chloride intermediate.

Method 1: Fischer Esterification

This method involves the direct acid-catalyzed esterification of the carboxylic acid with methanol. The reaction is reversible, and thus, using a large excess of methanol helps to drive the equilibrium towards the product.[5][6]

Reaction:

C₇H₄ClNO₄ + CH₃OH ⇌ C₈H₆ClNO₄ + H₂O (2-chloro-5-nitrobenzoic acid + Methanol ⇌ this compound + Water)

Materials and Reagents:

-

2-chloro-5-nitrobenzoic acid

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloro-5-nitrobenzoic acid in a large excess of anhydrous methanol (e.g., 20-40 molar equivalents).

-

Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the carboxylic acid's molar amount).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C, the boiling point of methanol). Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to yield a pure crystalline solid.

Method 2: Synthesis via Acyl Chloride Intermediate

This two-step method first converts the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂).[8][9] The acyl chloride is then reacted with methanol to form the ester. This method is often faster and can result in higher yields as the second step is irreversible.

Step 1: Formation of 2-chloro-5-nitrobenzoyl chloride

Reaction:

C₇H₄ClNO₄ + SOCl₂ → C₇H₃Cl₂NO₃ + SO₂ + HCl

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂ gases), place 2-chloro-5-nitrobenzoic acid.

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents), either neat or in an inert solvent like toluene. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reflux: Heat the mixture to reflux (around 80°C) for 1-2 hours, or until the evolution of gas ceases.

-

Isolation of Acyl Chloride: Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 2-chloro-5-nitrobenzoyl chloride is often used directly in the next step without further purification.[10]

Step 2: Esterification of 2-chloro-5-nitrobenzoyl chloride

Reaction:

C₇H₃Cl₂NO₃ + CH₃OH → C₈H₆ClNO₄ + HCl

Protocol:

-

Reaction Setup: Cool the crude acyl chloride from the previous step in an ice bath.

-

Methanol Addition: Slowly add anhydrous methanol to the cooled acyl chloride with stirring. The reaction is exothermic.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Pour the reaction mixture into ice-water to precipitate the solid ester.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Purification: Dry the solid product. If necessary, recrystallize from methanol to obtain pure this compound.

Characterization and Data Summary

The final product should be characterized to confirm its identity and purity.

| Parameter | Expected Result |

| Physical Appearance | Light yellow crystalline solid |

| Melting Point | 69-73 °C[1] |

| Yield (Typical) | Fischer Esterification: 70-85%; Acyl Chloride Method: >90% |

| ¹H NMR, ¹³C NMR, IR | Spectra consistent with the structure of this compound |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

2-chloro-5-nitrobenzoic acid: This compound is an irritant. Avoid inhalation and contact with skin and eyes.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and add it slowly to solutions to avoid splashing.

-

Thionyl Chloride (SOCl₂): Corrosive, toxic, and reacts violently with water. It is a lachrymator. Handle with extreme caution. The reaction releases toxic gases (SO₂ and HCl) and must be performed in a fume hood with a proper gas trap.

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Comparison of the two synthetic pathways to the target ester.

References

- 1. This compound | 6307-82-0 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sdichem.com [sdichem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. reddit.com [reddit.com]

Application Notes and Protocols for the Esterification of 2-Chloro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the esterification of 2-chloro-5-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Two primary methods are detailed: the direct acid-catalyzed Fischer esterification and a two-step procedure involving the formation of an acyl chloride intermediate. These protocols are designed to be a practical guide for laboratory synthesis, offering clear, step-by-step instructions and expected outcomes based on established chemical principles.

Introduction

2-Chloro-5-nitrobenzoic acid is a pale yellow crystalline solid with a molecular weight of 201.56 g/mol .[1] It serves as a versatile precursor in organic synthesis, particularly in the production of dyes, pigments, and pharmaceutical agents like the antibacterial drug Chlorquinaldol.[1] The esterification of the carboxylic acid group is a fundamental transformation, enabling further molecular elaboration.[2] This document outlines two robust methods to achieve this conversion efficiently.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNO₄ | [1] |

| Molecular Weight | 201.56 g/mol | N/A |

| Melting Point | 164-165 °C | [3] |

| Appearance | Pale yellow crystalline solid | [1] |

| Solubility | Soluble in ethanol (B145695) and acetone | [1] |

Experimental Protocols

Two common and effective methods for the esterification of 2-chloro-5-nitrobenzoic acid are presented below.

Method 1: Fischer-Speier Esterification

This method involves the direct reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[4][5] The reaction is driven to completion by using the alcohol as the solvent and/or by removing the water formed during the reaction.[4][5]

Reaction Scheme:

Materials:

-

2-chloro-5-nitrobenzoic acid

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl) gas

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane (B109758), ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 10-20 eq, can also serve as the solvent).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.[2][6] Alternatively, bubble anhydrous hydrogen chloride gas through the mixture for a period of time.[7]

-

Reaction: Heat the mixture to reflux and maintain for 2-6 hours.[8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Quenching: Pour the reaction mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) or dichloromethane.[6][9]

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of foaming), and finally with brine.[6][9]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[6][9]

-